Heptyl ether
Overview
Description
Heptyl Ether is an organic compound with the molecular formula C14H30O . It is also known by other names such as 1-(Heptyloxy)heptane .
Synthesis Analysis
Ethers, including Heptyl Ether, are usually prepared from alcohols or their conjugate bases . One important procedure, known as the Williamson Ether Synthesis, proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .
Molecular Structure Analysis
The molecular structure of Heptyl Ether consists of 14 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The linear formula of Heptyl Ether is C14H30O .
Chemical Reactions Analysis
Ethers, including Heptyl Ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .
Physical And Chemical Properties Analysis
Heptyl Ether has a density of 0.8±0.1 g/cm3, a boiling point of 258.3±8.0 °C at 760 mmHg, and a flash point of 96.2±7.1 °C . It also has a molar refractivity of 68.7±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 266.0±3.0 cm3 .
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
In medicinal chemistry, heptyl ether derivatives have been explored for their potential in drug development. For instance, 3-deacetyl-3-(1-heptyloxy)ethylbacteriopurpurin-N-hexylimides, which are heptyl ether derivatives, have shown promising results in photodynamic therapy, a treatment method that uses light-sensitive compounds to kill cancer cells. These compounds exhibit significant in vitro photosensitizing efficacy and limited skin phototoxicity, making them potential candidates for cancer treatment (Chen et al., 2004).
2. Analytical Chemistry and Sensor Development
Heptyl ether compounds have been investigated in analytical chemistry, particularly in the development of ion-selective electrodes. Research on intramembrane complex formation of heptyl p-trifluoroacetylbenzoic ether with various anions using reference ion techniques has contributed to the understanding of formal complex formation constants, which are crucial for sensor design (Nazarov et al., 2011).
3. Organic Synthesis and Chemical Reactions
In organic synthesis, heptyl ethers play a role in facilitating various chemical reactions. For example, palladium-catalyzed reactions of 4′-iodobenzocrown ethers with acetylenes, including heptyne, have been studied for the synthesis of alkyl-substituted benzocrown ethers. This research contributes to the development of new synthetic pathways and the understanding of reaction mechanisms in organic chemistry (Kikukawa et al., 1983).
4. Materials Science and Polymer Modification
In materials science, heptyl ethers are used in modifying the properties of polymers. A study on the hydrosilylation of 1-heptene and allyl glycidyl ether by heptamethylhydrotrisiloxane and poly(hydro, methyl)(dimethyl)siloxane, catalyzed by rhodium(I) complexes, demonstrates the production of heptyl and glycidyloxy functional (poly)siloxanes. These modified polysiloxanes have applications in various industries due to their enhanced properties (Marciniec et al., 2006).
5. Environmental Chemistry and Pollution Studies
Heptyl ethers have also been studied in the context of environmental chemistry, particularly concerning pollution and environmental contaminants. Research on novel brominated flame retardants in the environment includes the analysis of heptyl ether derivatives such as dechlorane plus and their effects on various biota in Greenland, indicating the presence and impact of these compounds in remote locations (Vorkamp et al., 2015).
Safety And Hazards
Heptyl Ether is a combustible liquid and may cause skin irritation, serious eye damage, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling Heptyl Ether .
Future Directions
Ethers synthesized from biomass-derived compounds, potentially including Heptyl Ether, have exceptional properties as fuels, lubricants, and specialty chemicals, and can serve as replacements for petroleum-derived products . Recent efforts have identified heterogeneous catalysts for the selective synthesis of ethers from alcohols, aldehydes, ketones, furans, esters .
properties
IUPAC Name |
1-heptoxyheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGHEMJVNQWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060878 | |
Record name | Heptane, 1,1'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl ether | |
CAS RN |
629-64-1 | |
Record name | 1,1′-Oxybis[heptane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diheptyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diheptyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptane, 1,1'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1,1'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-oxybisheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diheptyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK56DJW45C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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